molecular formula C13H19ClO B14706985 2-Chloro-4-(heptan-2-YL)phenol CAS No. 22702-40-5

2-Chloro-4-(heptan-2-YL)phenol

Cat. No.: B14706985
CAS No.: 22702-40-5
M. Wt: 226.74 g/mol
InChI Key: ZPPBZGUALHBPBE-UHFFFAOYSA-N
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Description

2-Chloro-4-(heptan-2-YL)phenol is a chlorinated phenolic compound featuring a chlorine atom at the 2-position and a branched heptan-2-yl group at the 4-position of the phenol ring. Its molecular formula is inferred as C₁₃H₁₉ClO, with a molecular weight of approximately 226.5 g/mol. The compound’s alkyl chain confers moderate hydrophobicity, while the chlorine substituent enhances its electron-withdrawing properties, influencing acidity and reactivity.

Properties

CAS No.

22702-40-5

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

2-chloro-4-heptan-2-ylphenol

InChI

InChI=1S/C13H19ClO/c1-3-4-5-6-10(2)11-7-8-13(15)12(14)9-11/h7-10,15H,3-6H2,1-2H3

InChI Key

ZPPBZGUALHBPBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(heptan-2-YL)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with 2-heptanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(heptan-2-YL)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro substituent can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-Chloro-4-(heptan-2-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(heptan-2-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and heptan-2-yl groups can interact with hydrophobic regions. These interactions can disrupt the function of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Chlorophenols

2-Chloro-4-(tert-pentyl)phenol (CAS: 5323-65-9)
  • Molecular Formula : C₁₁H₁₅ClO
  • Molecular Weight : 198.69 g/mol
  • Lower molecular weight (198.69 vs. ~226.5 g/mol) results in lower boiling and melting points compared to 2-Chloro-4-(heptan-2-YL)phenol. Applications: Used as an intermediate in organic synthesis and antimicrobial agents .
4-(Heptan-3-yl)phenol and 4-(Heptan-4-yl)phenol
  • Structural Variation : Positional isomerism of the heptyl chain (3- vs. 4-position branching) .
  • Impact : Altered hydrophobicity and packing efficiency in crystalline structures, affecting solubility and melting points.

Electron-Withdrawing Group-Substituted Chlorophenols

2-Chloro-4-(methylsulfonyl)phenol (CAS: 20945-65-7)
  • Molecular Formula : C₇H₇ClO₃S
  • Molecular Weight : 206.65 g/mol .
  • Key Differences :
    • The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, increasing acidity (lower pKa) compared to alkyl-substituted analogs.
    • Higher boiling point (390.37°C ) due to polar interactions and hydrogen bonding.
    • Applications: Utilized as a research compound in medicinal chemistry .
2-Chloro-4-(3,4-difluorophenyl)phenol (CAS: 1226086-45-8)
  • Molecular Formula : C₁₂H₇ClF₂O
  • Molecular Weight : 240.63 g/mol .
  • Key Differences :
    • Fluorine atoms enhance electronegativity, further increasing acidity and resistance to oxidative degradation.
    • Discontinued commercial availability suggests challenges in synthesis or regulatory compliance .

Heterocyclic-Substituted Chlorophenols

2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol (CAS: 647841-63-2)
  • Molecular Formula: C₁₂H₁₂ClNO
  • Molecular Weight : 221.68 g/mol .
  • Key Differences: The pyrrole ring introduces basic nitrogen atoms, altering electronic properties and enabling coordination with metal ions. Potential applications in catalysis or pharmaceuticals due to heterocyclic functionality.
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol (CAS: 1261929-47-8)
  • Molecular Formula: C₁₆H₁₆ClNO₃S
  • Molecular Weight : 337.82 g/mol .
  • Key Differences :
    • The pyrrolidinylsulfonyl group adds polarity and hydrogen-bonding capacity , enhancing solubility in aqueous media.
    • Likely used in drug discovery for targeting sulfonamide-sensitive enzymes.

Regulatory and Environmental Considerations

  • Environmental Persistence: Chlorinated phenols generally exhibit higher bioaccumulation than non-halogenated analogs, necessitating stringent handling protocols .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Applications
This compound C₁₃H₁₉ClO ~226.5 Heptan-2-yl Not reported Restricted (RoHS), industrial uses
2-Chloro-4-(tert-pentyl)phenol C₁₁H₁₅ClO 198.69 tert-Pentyl Not reported Organic synthesis, antimicrobials
2-Chloro-4-(methylsulfonyl)phenol C₇H₇ClO₃S 206.65 Methylsulfonyl 390.37 Medicinal research
2-Chloro-4-(3,4-difluorophenyl)phenol C₁₂H₇ClF₂O 240.63 3,4-Difluorophenyl Not reported Discontinued

Research Findings and Trends

  • Acidity Trends: Alkyl groups (e.g., heptan-2-yl) reduce acidity compared to electron-withdrawing groups (e.g., sulfonyl, fluorine). For example, 2-Chloro-4-(methylsulfonyl)phenol has a pKa ~5–6, while this compound likely has a pKa ~8–9 .
  • Synthetic Challenges : Bulky substituents (e.g., tert-pentyl) require tailored Friedel-Crafts or Ullmann coupling conditions, as seen in related syntheses .
  • Toxicity Profiles: Chlorophenols with longer alkyl chains (e.g., heptan-2-yl) may exhibit higher lipid solubility, increasing bioaccumulation risks in aquatic organisms .

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